molecular formula C26H30F2N2O3 B11058666 3-{4-[2-(3,5-Difluorophenyl)ethyl]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-{4-[2-(3,5-Difluorophenyl)ethyl]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11058666
M. Wt: 456.5 g/mol
InChI Key: LLFQCBUZMORBNF-UHFFFAOYSA-N
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Description

3-{4-[2-(3,5-Difluorophenyl)ethyl]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine-2,5-dione core, substituted with a propoxyphenyl group and a piperidinyl group linked to a difluorophenyl ethyl chain. The unique structural elements of this compound contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(3,5-Difluorophenyl)ethyl]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.

    Introduction of the Propoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a propoxyphenyl halide reacts with the pyrrolidine-2,5-dione core.

    Attachment of the Piperidinyl Group: The piperidinyl group can be introduced via a reductive amination reaction using a suitable piperidine derivative.

    Addition of the Difluorophenyl Ethyl Chain: This final step typically involves a Friedel-Crafts alkylation reaction to attach the difluorophenyl ethyl chain to the piperidinyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and propoxyphenyl groups.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione core.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidinyl group can yield N-oxide derivatives, while reduction of the carbonyl groups can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in the development of new pharmaceuticals or as a tool in biochemical research.

Medicine

In medicine, the compound’s potential therapeutic effects can be explored, particularly in the treatment of neurological disorders or as an anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-{4-[2-(3,5-Difluorophenyl)ethyl]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[2-(3,5-Difluorophenyl)ethyl]piperidin-1-yl}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
  • 3-{4-[2-(3,5-Difluorophenyl)ethyl]piperidin-1-yl}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Uniqueness

Compared to similar compounds, 3-{4-[2-(3,5-Difluorophenyl)ethyl]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is unique due to the presence of the propoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially resulting in distinct pharmacological profiles and applications.

Properties

Molecular Formula

C26H30F2N2O3

Molecular Weight

456.5 g/mol

IUPAC Name

3-[4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C26H30F2N2O3/c1-2-13-33-23-7-5-22(6-8-23)30-25(31)17-24(26(30)32)29-11-9-18(10-12-29)3-4-19-14-20(27)16-21(28)15-19/h5-8,14-16,18,24H,2-4,9-13,17H2,1H3

InChI Key

LLFQCBUZMORBNF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CCC4=CC(=CC(=C4)F)F

Origin of Product

United States

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